Product packaging for Anabasine dihydrochloride(Cat. No.:CAS No. 31945-06-9)

Anabasine dihydrochloride

Cat. No.: B3028771
CAS No.: 31945-06-9
M. Wt: 235.15
InChI Key: YVAXNODSVITPGV-XRIOVQLTSA-N
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Description

Origin and Natural Occurrence within Plant Species

Anabasine (B190304) is predominantly found in plants of the Nicotiana genus. medchemexpress.com It is a major alkaloid in the tree tobacco (Nicotiana glauca) and is also present in smaller quantities in the common tobacco plant (Nicotiana tabacum). nih.govwikipedia.org The alkaloid was first isolated in 1929 by A.P. Orekhov from Anabasis aphylla, a plant found in Central Asia, from which the compound derives its name. nih.gov Other plant species reported to contain anabasine include Verbascum songaricum and Nicotiana suaveolens. nih.gov The concentration of anabasine in these plants can vary based on factors such as species, geographical location, and environmental conditions. researchgate.net

Table 1: Plant Species Containing Anabasine

Plant SpeciesFamilyCommon NamePrimary Alkaloid(s)
Anabasis aphyllaAmaranthaceae-Anabasine
Nicotiana glaucaSolanaceaeTree TobaccoAnabasine
Nicotiana tabacumSolanaceaeCommon TobaccoNicotine (B1678760), Anabasine (minor)
Nicotiana suaveolensSolanaceae-Anabasine
Verbascum songaricumScrophulariaceae-Anabasine

This table is based on information from multiple sources. medchemexpress.comnih.govnih.gov

Stereochemical Considerations and Isomeric Forms in Biological Studies

Anabasine possesses a chiral center at the 2-position of the piperidine (B6355638) ring, leading to the existence of two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine. ontosight.ailongdom.org The stereochemistry of these isomers significantly influences their biological activity. cabidigitallibrary.org

(S)-anabasine is generally considered the more biologically active enantiomer. biosynth.com Research has shown that the enantiomers exhibit different potencies and efficacies at nicotinic acetylcholine (B1216132) receptors. cabidigitallibrary.org For instance, studies on human fetal muscle-type nAChRs have demonstrated that the two enantiomers have distinct activities. cabidigitallibrary.org The differential interaction of these stereoisomers with their biological targets is a critical area of study in pharmacology and toxicology. cabidigitallibrary.org The separation of these enantiomers for research purposes is often achieved through techniques like chiral high-pressure liquid chromatography (HPLC). nih.gov

Table 2: Comparison of Anabasine Enantiomers

Feature(S)-(-)-Anabasine(R)-(+)-Anabasine
Chirality LevorotatoryDextrorotatory
Biological Activity Generally more potent at nAChRsGenerally less potent at nAChRs

This table is based on information from multiple sources. cabidigitallibrary.orgbiosynth.com

Historical Perspectives on Anabasine Research in Pharmacology and Toxicology

The scientific investigation of anabasine began shortly after its discovery in the late 1920s. nih.gov Early research focused on its insecticidal properties, and it was used as an industrial insecticide. hmdb.canih.gov Toxicological studies from the mid-20th century highlighted its potential for causing adverse effects, including teratogenicity in livestock that consumed plants containing the alkaloid. frontiersin.orgcaymanchem.com

In the realm of pharmacology, anabasine has been studied for its effects on the nervous system as a nicotinic acetylcholine receptor agonist. ontosight.aimedchemexpress.com Its structural similarity to nicotine has made it a compound of interest in research related to tobacco use and addiction. aacrjournals.org The detection of anabasine in urine can serve as a biomarker for exposure to tobacco smoke. nih.govwikipedia.org More recent research has explored the potential of anabasine and its analogs in the development of therapeutic agents for neurological disorders, though this research is still in early stages. ontosight.aibiosynth.com Early investigations into its toxic effects were conducted as far back as the 1930s. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Cl2N2 B3028771 Anabasine dihydrochloride CAS No. 31945-06-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXNODSVITPGV-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185782
Record name Anabasine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31945-06-9
Record name Anabasine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anabasine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action and Receptor Interactions

Anabasine's primary pharmacological effects are mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as an agonist. medchemexpress.comt3db.camedchemexpress.com It also exhibits inhibitory activity towards acetylcholinesterase. t3db.ca

Nicotinic Acetylcholine Receptor (nAChR) Agonism and Subtype Selectivity

Anabasine (B190304) demonstrates affinity for various nAChR subtypes, with a notable preference for certain neuronal receptors. researchgate.net Its interaction with these receptors leads to the opening of ion channels, influencing neurotransmitter release and synaptic activity. scbt.com

Anabasine acts as a partial agonist at the α4β2 nAChR subtype. nih.govresearchgate.net Compared to nicotine (B1678760), anabasine shows lower affinity and only partially activates this receptor. nih.govnih.gov Specifically, studies have shown that anabasine's activation of α4β2 nAChRs is only about 7% of the maximum activation achieved by nicotine, although their potencies are similar. nih.gov The binding affinity (Ki) of (±)-anabasine for α4β2 subunit-containing nAChRs has been reported to be 37.63 nM in K177 cells. caymanchem.com Another study reported Ki values for S- and R-anabasine at rat brain α4β2 nAChRs as 1100 nM and 910 nM, respectively. mdpi.com The larger ring size of anabasine compared to nicotine may contribute to a less favorable binding and activation of α4β2 nAChRs. mdpi.comnih.gov

Anabasine demonstrates a higher affinity and acts as a full agonist at the α7 nAChR subtype. researchgate.net In vitro experiments have shown that (-)-anabasine is a more potent agonist at the α7-nAChR compared to the α4β2-receptor. researchgate.net The binding affinity (Ki) of (+)-anabasine for rat α7 nAChRs is reported to be 0.058 µM (58 nM). tocris.com This preferential activity at α7 nAChRs suggests that many of anabasine's in vivo effects may be mediated through this subtype. researchgate.net The interaction with α7 nAChRs is influenced by a hydrogen-bond donor feature, which contributes to its binding affinity. nih.gov

Table 1: Comparative Binding Affinities (Ki) and Agonist Potencies (EC50) of Anabasine Enantiomers at Rat nAChRs

Compound Receptor Subtype Binding Affinity (Ki) (µM) Agonist Potency (EC50) (µM)
(-)-Anabasine α7-nAChR 0.39 researchgate.net 18 researchgate.net
α4β2-nAChR 1.1 researchgate.net >30 researchgate.net
(+)-Anabasine α4β2-nAChR 0.91 researchgate.net -
α7-nAChR 3.7 researchgate.net -
(+)-Anabasine α7-nAChR 0.058 tocris.com -
α4β2-nAChR 0.26 tocris.com -
Nicotine α4β2-nAChR 0.0056 researchgate.net 19 researchgate.net

Data presented as reported in the cited literature. Note that values may vary between studies due to different experimental conditions.

Compared to nicotine, anabasine generally exhibits lower potency at α4β2 nAChRs but a higher potency at α7 nAChRs. mdpi.comnih.gov While nicotine is a full agonist at α4β2 receptors, anabasine acts as a partial agonist. nih.govnih.gov In contrast, anabaseine (B15009), which differs from anabasine by only a double bond, shows functional selectivity for α7 nAChRs. The introduction of a double bond in the piperidine (B6355638) ring, as seen in anatabine (B1667383) and isoanatabine, increases agonist potency at α4β2 nAChRs but decreases it at α7 nAChRs relative to S-anabasine. mdpi.comnih.gov

By activating nAChRs, anabasine influences cholinergic neurotransmission. researchgate.net At low concentrations, it can facilitate trans-synaptic conduction, while at higher concentrations, it can block it. nih.gov The activation of α7 nAChRs by anabasine can lead to the release of various neurotransmitters, including dopamine (B1211576), norepinephrine, serotonin, GABA, and glutamate. researchgate.net This broad impact on neurotransmitter systems underlies its diverse physiological effects.

Comparative Agonism and Partial Agonism with Related Nicotinoid Alkaloids

Cholinesterase and Acetylcholinesterase (AChE) Inhibition

In addition to its effects on nAChRs, anabasine also functions as a cholinesterase inhibitor. t3db.canih.gov

Anabasine acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. t3db.canih.gov By suppressing AChE activity, anabasine leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. t3db.ca Studies have shown that anabasine and its derivatives exhibit moderate inhibitory activity against AChE, with I50 values in the micromolar range. capes.gov.br The proposed mechanism involves the binding of anabasine to the active site of the enzyme. t3db.ca Specifically, the N-methyl determinant of the pyrrolidine (B122466) ring is thought to be a key structural feature for this interaction. capes.gov.br

Consequences for Cholinergic Signaling Homeostasis

Anabasine dihydrochloride (B599025), a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), significantly disrupts the delicate balance of cholinergic signaling. rndsystems.commdpi.com Its primary mechanism involves direct binding to and activation of these receptors, which are crucial for a vast array of physiological functions, including cognitive processes, arousal, and autonomic nervous system control.

Chronic or repeated exposure to anabasine can lead to a state of receptor desensitization. mdpi.comnih.gov This phenomenon occurs when the receptors, despite the continued presence of the agonist, become less responsive and enter a prolonged, non-conducting state. nih.gov Receptor desensitization is a key homeostatic mechanism to protect against overstimulation. Studies comparing anabasine with other alkaloids have shown that its potency in causing desensitization can vary depending on the specific nAChR subtype. For instance, anabaseine, a related alkaloid, was found to be a more potent desensitizer of fetal muscle-type nAChRs than anabasine. mdpi.com

This agonist-induced desensitization effectively leads to a functional blockade of cholinergic transmission, altering the normal signaling patterns. mdpi.com The nervous system may attempt to compensate for this chronic receptor inactivation through upregulation, increasing the total number of nAChRs. This complex interplay of desensitization and upregulation fundamentally alters cholinergic homeostasis, with widespread implications for neuronal function. acs.org

Modulation of Neurotransmitter Release Dynamics

Calcium-Dependent Catecholamine Secretion from Adrenomedullary Cells

Anabasine is a potent secretagogue of catecholamines, such as epinephrine (B1671497) and norepinephrine, from the chromaffin cells of the adrenal medulla. nih.govchosun.ac.kr This process is fundamentally dependent on the influx of extracellular calcium. nih.govchosun.ac.krguidechem.com The mechanism is initiated by anabasine binding to and activating cholinergic receptors on the adrenomedullary chromaffin cells. nih.govchosun.ac.kr

Research on perfused rat adrenal glands shows that anabasine (in concentrations of 30-300 μM) stimulates a dose-dependent increase in catecholamine secretion. nih.gov This effect is mediated by the activation of both nicotinic and, to some extent, muscarinic acetylcholine receptors. nih.govchosun.ac.kr Receptor activation leads to membrane depolarization, which in turn opens voltage-gated calcium channels. nih.gov The resulting influx of Ca2+ ions is the critical trigger for the exocytosis of chromaffin granules, releasing their catecholamine content into the bloodstream. nih.govmdpi.com

The stimulatory effect of anabasine on catecholamine release can be significantly diminished by the presence of calcium channel blockers like nicardipine, or by the removal of extracellular calcium, confirming the calcium-dependent nature of the secretion. nih.gov Interestingly, repeated administration of anabasine leads to tachyphylaxis, a rapid decrease in the secretory response, highlighting the desensitization of the receptors involved. nih.gov

Table 1: Effect of Various Antagonists and Conditions on Anabasine-Induced Catecholamine (CA) Secretion

Condition/AntagonistMechanism of ActionEffect on Anabasine-Induced CA SecretionReference
Chlorisondamine (1 µM)Selective neuronal nicotinic receptor antagonistDepressed nih.gov
Atropine (2 µM)Muscarinic receptor antagonistDepressed nih.gov
Nicardipine (1 µM)L-type dihydropyridine (B1217469) Ca2+ channel blockerDepressed (to 73-83% of control) nih.govchosun.ac.kr
Ca2+-free medium + EGTA (5 mM)Chelates extracellular Ca2+Depressed nih.gov
TMB-8 (30 µM)Inhibitor of intracellular Ca2+ releaseDepressed nih.gov

Influence on Dopamine Release from Striatal Synaptosomes

Anabasine has been shown to evoke the release of dopamine from striatal synaptosomes, which are isolated nerve terminals from the striatum, a brain region critical for motor control and reward pathways. uky.edu This action is mediated by the activation of presynaptic nAChRs located on dopaminergic neurons. uky.edunih.gov

The binding of anabasine to these presynaptic receptors enhances dopamine efflux in a calcium-dependent manner. nih.gov This suggests that, similar to its effect on adrenomedullary cells, anabasine causes depolarization of the nerve terminal, leading to calcium influx and subsequent neurotransmitter release. nih.gov Studies have confirmed that the β2 subunit of the nAChR is essential for nicotine-evoked dopamine release from striatal synaptosomes, and it is likely that anabasine acts through similar receptor subtypes. The ability of anabasine to stimulate dopamine release in the striatum is a key component of its psychoactive profile and contributes to its reinforcing effects, similar to nicotine. uky.edu

Effects on Endocrine and Enzymatic Systems

Inhibition of Aromatase Enzyme Activity

Anabasine has been identified as an inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. nih.govthegoodscentscompany.com In vitro studies using human choriocarcinoma cells and placental microsomes have demonstrated that anabasine can inhibit the conversion of androstenedione (B190577) to estrogen in a dose-dependent manner. nih.gov

Kinetic analysis revealed that this inhibition is competitive with respect to the substrate, meaning anabasine directly competes with androgens for binding to the active site of the aromatase enzyme. nih.gov This inhibitory effect is reversible, as its removal from the culture medium leads to a complete restoration of aromatase activity. nih.gov While anabasine itself shows inhibitory activity, research into acylated derivatives of anabasine has found that modifying the structure can significantly enhance this inhibitory potency. nih.govtandfonline.com This direct enzymatic inhibition suggests a potential mechanism by which tobacco alkaloids like anabasine could alter endocrine function and contribute to the lower estrogen levels observed in some populations. nih.gov

Table 2: Investigated Effects of Anabasine on Aromatase Activity

Experimental SystemSubstrateObserved Effect of AnabasineType of InhibitionReference
Human Choriocarcinoma CellsAndrostenedioneDose-dependent inhibition of estrogen conversionNot specified nih.gov
Human Term Placental MicrosomesTestosteroneInhibition of estrogen conversionCompetitive nih.gov

Modulation of Adrenal Cortex-Pituitary Axis

Anabasine can influence the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system of the body. regulations.govnih.govmdpi.com The HPA axis involves a cascade of hormonal signals originating from the hypothalamus, acting on the pituitary gland, and culminating in the release of glucocorticoids (like cortisol) from the adrenal cortex. mdpi.com

Neuromuscular Junction Blockade Mechanisms and Receptor Desensitization

Anabasine dihydrochloride, a structural isomer of nicotine, exerts its primary pharmacological effects through its interaction with nicotinic acetylcholine receptors (nAChRs). lktlabs.comwikipedia.org Its action at the neuromuscular junction (NMJ) is characterized by a complex process involving initial receptor activation followed by a persistent blockade and desensitization, ultimately leading to muscle paralysis. lktlabs.comresearchgate.netnih.gov

The mechanism of action begins with anabasine acting as a potent agonist at the nAChRs located on the motor end-plate of skeletal muscle fibers. researchgate.netmedchemexpress.commedchemexpress.com Similar to the endogenous neurotransmitter acetylcholine (ACh), anabasine binds to these receptors, causing the associated ion channel to open. wikipedia.org This opening allows for an influx of positively charged ions, primarily sodium, into the muscle cell, leading to depolarization of the postsynaptic membrane. wikipedia.org

However, unlike acetylcholine, which is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase, anabasine is more resistant to this enzymatic degradation. wikipedia.org This resistance results in prolonged binding to the nAChR and sustained depolarization of the muscle fiber's plasma membrane. This state of persistent depolarization is known as a "depolarizing neuromuscular block". lktlabs.comwikipedia.orgwikipedia.org The continuous depolarization leads to the inactivation of voltage-gated sodium channels adjacent to the end-plate. These channels are responsible for propagating the action potential throughout the muscle fiber, and their inactivation prevents any further muscle contraction, resulting in flaccid paralysis. wikipedia.org This mechanism classifies anabasine as a depolarizing neuromuscular blocking agent. researchgate.netwikipedia.org Initial, transient muscle fasciculations or spasms can occur due to the initial agonist-induced depolarization before the onset of the block. nih.gov

A critical component of anabasine's action at the neuromuscular junction is receptor desensitization. This phenomenon occurs when a receptor's response to an agonist decreases following prolonged or repeated exposure. wikipedia.orgusda.gov Anabasine's sustained presence at the synaptic cleft induces a conformational change in the nAChRs, shifting them into a desensitized, closed state, where they are unresponsive to further agonist binding, including acetylcholine itself. wikipedia.orgmdpi.com

Research has shown that the potency of an agonist in activating a nAChR is directly related to its effectiveness in causing desensitization. mdpi.com Studies comparing anabasine with related pyridine (B92270) alkaloids have provided detailed insights into this process. For instance, research utilizing TE-671 cells, which express fetal human muscle-type nAChRs, has demonstrated that while anabasine is a potent agonist, the related compound anabaseine is an even more potent desensitizer. usda.govmdpi.com

The following table summarizes key research findings on the activation and desensitization potencies of anabasine and related compounds at fetal muscle-type nicotinic acetylcholine receptors expressed in TE-671 cells.

CompoundParameterValueReceptor TypeCell LineReference
Anabasine EC₅₀ (Activation)0.7 µMHuman fetal muscle-type nAChRTE-671 medchemexpress.commedchemexpress.com
Anabasine A/D Intercept (Desensitization)3 µMHuman fetal muscle-type nAChRTE-671 mdpi.com
Anabaseine A/D Intercept (Desensitization)0.4 µMHuman fetal muscle-type nAChRTE-671 mdpi.com
Nicotine A/D Intercept (Desensitization)4 µMHuman fetal muscle-type nAChRTE-671 mdpi.com

EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A/D Intercept (Activation/Desensitization Intercept) represents the concentration at which the compound is predicted to be most effective at desensitizing the receptor.

These findings highlight that anabasine effectively induces a neuromuscular blockade through a dual mechanism: a persistent depolarizing block that inactivates voltage-gated sodium channels, and the induction of receptor desensitization, which renders the nAChRs unresponsive to stimulation. wikipedia.orgmdpi.com

Toxicological Profiles and Molecular Pathways of Toxicity

Neurotoxicological Mechanisms of Anabasine (B190304) Dihydrochloride (B599025) Exposure

Anabasine's neurotoxicity is rooted in its function as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). veteriankey.comcaymanchem.comscbt.com These receptors are ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.

Anabasine binds to and activates nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine. nih.gov At lower concentrations, this agonism facilitates trans-synaptic conduction, but at higher concentrations, it leads to a persistent depolarization of the postsynaptic membrane. veteriankey.com This sustained activation prevents the receptor from repolarizing and responding to subsequent nerve impulses, resulting in a state known as a depolarizing block of nerve transmission.

A key consequence of this overstimulation is receptor desensitization. nih.govresearchgate.net Following prolonged agonist binding, nAChRs can enter a desensitized state, where the ion channel closes despite the continued presence of the agonist. This renders the receptor refractory to further stimulation, effectively blocking cholinergic neurotransmission. nih.govacs.org This dual action of initial overstimulation followed by desensitization and blockade underlies the primary neurotoxic effects of the compound.

The widespread disruption of cholinergic signaling by anabasine leads to severe physiological dysregulation in mammals. The overstimulation of nAChRs in the central nervous system and at neuromuscular junctions manifests as a range of symptoms. These include initial excitement, muscle tremors, and ataxia, which can progress to convulsions. nih.gov

Ultimately, the depolarizing block at the neuromuscular junctions of the diaphragm and other respiratory muscles leads to respiratory paralysis, a common cause of death in acute poisoning. veteriankey.com Furthermore, anabasine impacts the autonomic nervous system, affecting cardiovascular function. Studies on isolated rat adrenal glands show that anabasine stimulates the secretion of catecholamines (e.g., adrenaline and noradrenaline), which can lead to rapid heart rate and dysregulation of blood pressure. jcc.gr.jp This effect is mediated by the activation of both nicotinic and, to some extent, muscarinic receptors on adrenomedullary chromaffin cells. jcc.gr.jp

Consequences of Sustained Nicotinic Receptor Overstimulation

Developmental Toxicology: Investigation of Teratogenic Effects

Anabasine is a well-documented teratogen, capable of inducing severe congenital defects in various livestock species, including cattle, pigs, goats, and sheep. caymanchem.comresearchgate.net

The primary mechanism underlying anabasine's teratogenicity is not a direct disruption of organogenesis but rather an indirect consequence of its neurotoxic effects on the fetus. researchgate.netnih.gov The crucial mechanism is the inhibition of fetal movement during specific, critical periods of gestation. nih.govresearchgate.netnih.gov Continuous exposure to anabasine leads to paralysis of the fetal skeletal muscles. nih.gov The absence of normal fetal movement (akinesia) prevents the proper development and shaping of the skeleton and joints.

This sustained lack of movement results in multiple congenital contracture-type deformities, which include:

Arthrogryposis : Flexure-type contractures and malformation of limb joints. veteriankey.comnih.gov

Scoliosis, Kyphosis, and Lordosis : Abnormal curvatures of the spine. nih.govusda.govcapes.gov.br

Torticollis : A twisted neck. nih.govusda.govcapes.gov.br

Cleft Palate : Incomplete fusion of the palate. nih.govusda.govcapes.gov.br

Muscles of the affected limbs are often underdeveloped or atrophied due to disuse in utero. veteriankey.com The specific window of susceptibility is critical; for example, in cattle, exposure between days 30 and 60 of gestation is associated with these defects. veteriankey.com

The teratogenic effects of anabasine are directly linked to its potent interaction with fetal nAChRs. researchgate.netusda.gov Research has shown that anabasine and related alkaloids are particularly effective at depolarizing cells that express the human fetal-muscle type nAChR (composed of α1, β1, γ, and δ subunits). usda.govcapes.gov.br

Pharmacodynamic studies comparing various piperidine (B6355638) alkaloids have demonstrated that their teratogenic potential correlates with their ability to activate and subsequently desensitize these specific fetal receptors. nih.govusda.govcapes.gov.br Anabasine acts as a full agonist at these receptors, and its sustained activation leads to the neuromuscular blockade and fetal paralysis described above. caymanchem.com The potency of anabasine enantiomers varies, with studies indicating that (+)-anabasine is more potent than (-)-anabasine at these fetal receptors. usda.govcabidigitallibrary.org This interaction highlights a specific molecular target—the fetal nAChR—as the initiator of the toxic cascade leading to congenital malformations.

Table 1: Relative Agonistic Potency of Piperidine Alkaloids at Fetal Muscle-Type nAChRs (TE-671 Cells)

This table ranks the potency of several alkaloids in depolarizing TE-671 cells, which express human fetal-muscle type nAChRs. A higher rank indicates greater potency.

RankCompound
1Anabaseine (B15009)
2(+)-Anabasine
3(−)-Anabasine
4(±)-Anabasine
5Anagyrine
6(−)-Coniine
Data derived from Green et al. (2010). usda.govcapes.gov.br

Mechanisms of Congenital Defect Induction

Cellular and Subcellular Responses to Anabasine Exposure

At the cellular level, anabasine exposure triggers a cascade of events initiated by nAChR activation. In cell lines like TE-671, which endogenously express human fetal muscle-type nAChRs, anabasine induces membrane depolarization. caymanchem.com This effect is dose-dependent and serves as a measurable endpoint for its agonistic activity.

A critical subcellular response to this depolarization is the influx of cations, particularly calcium (Ca2+). acs.org Anabasine-induced stimulation of nAChRs on rat adrenomedullary chromaffin cells leads to Ca2+ influx through voltage-gated channels, which open in response to the initial depolarization. jcc.gr.jpchosun.ac.kr Furthermore, anabasine appears to facilitate the release of Ca2+ from intracellular stores. jcc.gr.jp This elevation of intracellular Ca2+ is a key signal that triggers downstream events, such as the secretion of neurotransmitters like catecholamines. jcc.gr.jpchosun.ac.kr Chronic depolarization can evoke homeostatic changes in cells, including a decrease in Ca2+ current density, which can render neurons vulnerable upon removal of the stimulus. nih.gov

Table 2: Summary of Cellular and Subcellular Effects of Anabasine

Cell/Tissue TypeReceptor TargetObserved ResponseReference
TE-671 Cells (Human)Fetal Muscle-Type nAChRMembrane depolarization caymanchem.com
Adrenomedullary Chromaffin Cells (Rat)Neuronal nAChRs and Muscarinic ReceptorsCatecholamine secretion, Ca2+ influx, and release from intracellular stores jcc.gr.jpchosun.ac.kr
K177 Cellsα4β2 nAChRHigh-affinity binding (Ki = 37.63 nM) caymanchem.com
Hippocampal and Cerebellar Granule Neurons (Rat)General (Chronic Depolarization)Decreased somatic Ca2+ current density nih.gov

Impact on Neuronal Cell Viability and Function

Anabasine, a pyridine (B92270) and piperidine alkaloid, primarily functions as a nicotinic acetylcholine receptor (nAChR) agonist. t3db.cacaymanchem.comwikipedia.org Its interaction with these receptors can lead to a range of neurotoxic effects. At low concentrations, anabasine facilitates trans-synaptic conduction in the central nervous system, but at higher levels, it blocks this conduction. nih.gov This dual action is a hallmark of its toxicological profile.

The primary mechanism of anabasine's neurotoxicity involves its role as a cholinesterase inhibitor, also known as an anticholinesterase. t3db.catoxno.com.aunih.gov By inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine (ACh), anabasine leads to an accumulation of ACh in the synaptic cleft. t3db.catoxno.com.au This accumulation results in the overstimulation of nicotinic acetylcholine receptors in the central nervous system. t3db.catoxno.com.au The consequences of this overstimulation are severe and can include anxiety, headache, convulsions, ataxia, tremor, general weakness, and potentially coma. t3db.catoxno.com.au

Research has shown that anabasine is a full agonist of nAChRs, inducing depolarization of cells that express these receptors. caymanchem.com For instance, it has an EC50 of 10.1 µM in TE 671 cells, which endogenously express human fetal muscle-type nAChRs. caymanchem.com However, it does not show the same effect on SH-SY5Y cells, which primarily express autonomic nAChRs. caymanchem.com Furthermore, anabasine exhibits binding affinity for α4β2 subunit-containing nAChRs, with a Ki of 37.63 nM in K177 cells. caymanchem.com

The impact on neuronal cell viability is significant. The overstimulation of nAChRs can lead to excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. While direct studies on anabasine dihydrochloride's effect on neuronal cell viability are limited in the provided search results, the known mechanisms of nAChR overstimulation and cholinesterase inhibition strongly suggest a detrimental effect on neuronal survival. t3db.catoxno.com.au The symptoms associated with anabasine poisoning, such as convulsions and respiratory depression, are indicative of widespread neuronal dysfunction. t3db.catoxno.com.au

Interactive Table: Anabasine's Activity at Nicotinic Acetylcholine Receptors

Cell LineReceptor TypeEffectPotency
TE 671Human fetal muscle-type nAChRsDepolarization (Full Agonist)EC50 = 10.1 µM caymanchem.com
SH-SY5YPrimarily autonomic nAChRsNo significant depolarization caymanchem.com-
K177α4β2 subunit-containing nAChRsBindingKi = 37.63 nM caymanchem.com

Biological Activities and Translational Potential Investigations

Neuropharmacological Research Applications

Anabasine (B190304), often utilized in its dihydrochloride (B599025) salt form for research purposes, demonstrates a range of activities within the central nervous system. Its interaction with nAChRs, which are crucial for various cognitive processes, forms the basis of its neuropharmacological interest. nih.govresearchgate.net

Anabasine has been shown to possess cognition-enhancing properties, particularly in the domain of memory. In studies using female Sprague-Dawley rats, anabasine was effective in mitigating memory impairments induced by the NMDA antagonist dizocilpine (B47880) (MK-801). nih.govnih.gov This was observed in a win-shift spatial working and reference memory task conducted in a 16-arm radial maze. nih.gov

When the rats' working memory was impaired with dizocilpine, anabasine administration significantly reversed this impairment. nih.govglpbio.com Conversely, anabasine did not significantly affect attentional impairment caused by dizocilpine in a visual signal detection task. nih.gov This suggests a degree of specificity in its cognitive effects, differing from other tobacco alkaloids. nih.govnih.gov The cognition-enhancing effects of anabasine are largely attributed to its activity as a full agonist at the α7 nAChR subtype, a receptor subtype highly expressed in the hippocampus and considered a key target for cognitive improvement. nih.gov

Table 1: Effects of Anabasine on Dizocilpine-Induced Working Memory Errors in Rats

Treatment ConditionEffect on Working Memory ErrorsSignificanceReference
Dizocilpine (0.05 mg/kg) aloneSignificant increase in errorsp<0.025 nih.gov
Dizocilpine + Anabasine (0.2 mg/kg)Significant reversal of impairmentp<0.05 nih.govglpbio.com
Dizocilpine + Anabasine (2 mg/kg)Significant reversal of impairmentp<0.025 nih.govglpbio.com
Anabasine alone (various doses)No significant effect on choice accuracy- glpbio.com

The role of anabasine has been explored in animal models relevant to neurological disorders such as schizophrenia. thegoodscentscompany.comsemanticscholar.org Research indicates that agonists targeting the α7 nAChR, like anabasine, are of interest for studying the cognitive deficits associated with schizophrenia. medchemexpress.comresearchgate.net One study specifically highlights that anabasine, as a selective nAChR agonist, can antagonize MK-801-elicited popping behavior in mice, which serves as an animal model for schizophrenia. thegoodscentscompany.com The hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is considered a key factor in the pathophysiology of schizophrenia, and various animal models are based on this mechanism. frontiersin.org

Research has also examined the impact of anabasine on motor functions. Studies in animal models indicate that high doses of anabasine can lead to convulsions and ataxia, which is a progressive loss of motor coordination. nih.govnih.govscispace.com The α7 subunit of the nicotinic acetylcholine (B1216132) receptor has been identified as playing a role in motor coordination in mice treated with anabasine, further linking its physiological effects to this specific receptor subtype. thegoodscentscompany.com

Investigation in Models of Neurological Disorders (e.g., Schizophrenia-like Behaviors)

Antimicrobial and Antiviral Efficacy Studies

Beyond its neuropharmacological profile, anabasine and its derivatives have been evaluated for their effectiveness against microbial pathogens.

Anabasine and its synthetic derivatives have demonstrated activity against a variety of bacterial strains. In one study, certain N-acyl derivatives of anabasine containing isoxazole (B147169) fragments showed pronounced antibacterial effects, particularly against the Gram-positive test strain Staphylococcus aureus. nih.gov The activity of some of these compounds was found to be comparable to or even better than the antibiotic ceftriaxone. nih.govresearchgate.net Moderate activity was also noted against Escherichia coli and Bacillus subtilis. nih.gov However, the Gram-negative strain Pseudomonas aeruginosa was found to be resistant to the tested compounds. nih.gov Other research has reported that anabasine hydrochloride shows antibacterial activity against species of Mesorhizobium and Bacillus. researchgate.net

Table 2: Antibacterial Spectrum of Anabasine and Its Derivatives

Bacterial StrainCompound TypeObserved ActivityReference
Staphylococcus aureus ATCC 6538N-acyl anabasine derivatives (isoxazole)Pronounced (MIC: 1.3–6.7 µM) nih.gov
Escherichia coliN-acyl anabasine derivative (isoxazole)Moderately Pronounced nih.gov
Bacillus subtilisN-acyl anabasine derivative (isoxazole)Moderately Pronounced nih.gov
Pseudomonas aeruginosaN-acyl anabasine derivativesResistant (No activity) nih.gov
Mesorhizobium sp.Anabasine hydrochlorideActive (Minor to Moderate) researchgate.net
Bacillus sp.Anabasine hydrochlorideActive (Minor to Moderate) researchgate.net

The antifungal potential of anabasine compounds has also been assessed. Anabaseine (B15009) hydrochloride, a structurally related compound, was reported to have strong fungicidal activity. researchgate.net However, studies on anabasine itself and its derivatives show more varied results. For instance, specific N-acyl derivatives of anabasine exhibited only minor antifungal activity against the yeast-like fungus Candida albicans. nih.gov In another study, azo anil derivatives of anabasine showed no activity against the fungus Ascochyta blight or the yeast Sacchromyces cerevisiae. researchgate.net This suggests that the antifungal efficacy is highly dependent on the specific chemical structure of the anabasine derivative.

Exploration of Antiviral Research Directions

The investigation into the antiviral properties of anabasine has primarily focused on the synthesis and evaluation of its derivatives. Research has demonstrated that chemically modifying the anabasine structure can yield compounds with significant antiviral effects.

A series of N-acyl derivatives of anabasine have been synthesized and evaluated for their biological activities. nih.govpreprints.org Among these, adamantane (B196018) derivatives of anabasine demonstrated the most potent antiviral activity. nih.govpreprints.orgresearchgate.netnih.gov In fact, the antiviral properties of these adamantane derivatives were found to be superior to those of commercial antiviral drugs such as Tamiflu and Remantadine in specific assays. researchcommons.org To understand the mechanism of this activity, molecular docking studies were conducted. These computational models suggest that the anabasine derivatives are capable of binding to key viral proteins like hemagglutinin and neuraminidase, which are crucial for viral entry and propagation. researchcommons.org The promising results from these studies indicate that anabasine derivatives, particularly those incorporating an adamantane fragment, are worthy of further investigation as potential leads for the development of new antiviral agents. nih.govresearchgate.netnih.gov

Insecticidal Activity and Agricultural Research Applications

Anabasine has long been recognized for its potent insecticidal properties, making it a subject of significant interest in agricultural research. researchgate.netherts.ac.ukresearchgate.net

Mechanisms of Insect Toxicity and Paralysis

The insecticidal action of anabasine is primarily attributed to its interaction with the insect nervous system. nih.gov It functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in insects. researchgate.netnih.govresearchgate.net Anabasine's effect on the insect central nervous system is concentration-dependent; at low concentrations, it facilitates synaptic transmission, while at higher concentrations, it causes a block in nerve impulse conduction. nih.gov This dual action leads to initial hyperexcitation followed by paralysis and eventual death of the insect. wikipedia.orgt3db.ca The compound is also described as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. herts.ac.ukt3db.ca Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, muscle spasms, and ultimately, paralysis. t3db.ca

Agonism at Insect-Specific Nicotinic Receptors (e.g., nematode Asu-ACR-16 receptor)

Research has delved into the specific interactions between anabasine and insect nAChRs. A significant area of study involves the nAChR from the parasitic nematode Ascaris suum, known as Asu-ACR-16. nih.govplos.org This receptor, a homopentameric channel similar to the vertebrate α7 nAChR, is a key target for anthelmintic drugs. nih.gov The development of agonists for the Asu-ACR-16 receptor is a promising strategy to overcome resistance to existing anthelmintics. nih.gov

In this context, novel synthetic derivatives of anabasine have been developed and tested. One such compound, (S)-5-ethynyl-anabasine, has shown exceptional potency as an agonist at the Asu-ACR-16 receptor, proving to be more potent than acetylcholine, nicotine (B1678760), and anabasine itself. nih.govacs.orgiastate.edu This highlights the potential of using the anabasine scaffold to design highly effective and selective anthelmintic agents.

Table 1: Agonist Potency at the Nematode Asu-ACR-16 Receptor

Compound EC₅₀ (μM) Source
Acetylcholine (ACh) 8.8 researchgate.net
(S)-Nicotine 0.8 researchgate.net
(S)-Anabasine 0.7 nih.gov
(S)-5-ethynyl-anabasine 0.1 nih.gov

Role of Anabasine in Plant Defense Strategies

Anabasine is a naturally occurring alkaloid produced by several plant species, most notably tree tobacco (Nicotiana glauca) and Anabasis aphylla, as a chemical defense mechanism against herbivores. researchgate.netnih.govquora.com The synthesis of toxic secondary metabolites like anabasine is a crucial strategy for plants to deter feeding by insects and other animals. quora.comuv.mx In N. glauca, anabasine is a major alkaloid, constituting up to 1.1% of the material in the leaves. researchgate.net

The production of these defensive alkaloids is a dynamic process. The compounds are typically synthesized in the roots and then transported via the xylem to the aerial parts of the plant, where they are stored in the vacuoles of leaf cells. uv.mx In response to herbivore attacks, plants can ramp up the production and accumulation of these toxins. quora.com Interestingly, studies on related Nicotiana species where the production of nicotine was genetically silenced showed that the levels of anabasine were not affected, suggesting that plants may have distinct or compensatory pathways for producing different defensive alkaloids. nih.govplos.org

Anti-inflammatory and Analgesic Research

Beyond its toxicity to insects, anabasine and its derivatives have been investigated for their potential therapeutic properties, particularly in the realms of anti-inflammatory and analgesic activities.

Investigation of Anti-inflammatory Pathways

Much of the research into the anti-inflammatory mechanisms of tobacco alkaloids has focused on anatabine (B1667383), a structurally related compound. acs.orgfrontiersin.orgplos.org These studies provide a strong basis for understanding the potential pathways that anabasine might modulate. Anatabine has been shown to exert anti-inflammatory effects by inhibiting the activation of key pro-inflammatory transcription factors, namely nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). acs.orgplos.orgresearchgate.net The suppression of these pathways leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), alongside an increase in the anti-inflammatory cytokine IL-10. acs.orgfrontiersin.org This anti-inflammatory action is believed to be mediated through the activation of α7 nAChRs. acs.org

Furthermore, recent systems pharmacology approaches have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. frontiersin.org The NRF2 pathway is a critical cellular defense mechanism against oxidative stress and also plays a role in suppressing inflammation. frontiersin.org Given that anabasine shares structural similarities with anatabine and also acts on nicotinic receptors, it is plausible that it may share similar anti-inflammatory mechanisms. frontiersin.orgnih.gov

In addition to its anti-inflammatory potential, research has also highlighted the analgesic properties of anabasine derivatives. researchgate.netnih.gov Studies using animal models of pain, such as the acetic acid-induced writhing test, have shown that several N-acyl derivatives of anabasine can significantly reduce pain responses. nih.govpreprints.orgresearchgate.net The analgesic efficacy of some of these derivatives was found to be comparable to that of the conventional non-steroidal anti-inflammatory drug, sodium diclofenac. nih.gov

Table 2: Analgesic Activity of Anabasine Derivatives

Compound Decrease in Vinegar Writhing Number (%) Source
Sodium Diclofenac (Reference) 53.3 nih.gov
Anabasine Derivative 1d 49.0 nih.govpreprints.org
Anabasine Derivative 2b 46.6 nih.govpreprints.org
Anabasine Derivative 2c 45.2 nih.govpreprints.org
Anabasine Derivative 2d 44.9 nih.govpreprints.org
Anabasine Derivative 2a 44.1 nih.govpreprints.org
Anabasine Derivative 1b 42.9 nih.govpreprints.org
Anabasine Derivative 1a 42.4 nih.govpreprints.org

Assessment of Analgesic Activity in Pain Models

The investigation into the analgesic properties of anabasine and its derivatives has revealed potential therapeutic value in pain management. Research utilizing various animal models of pain has demonstrated the compound's ability to alleviate nociceptive responses.

In studies using the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesic activity, N-acyl derivatives of anabasine have shown significant effects. nih.govresearchgate.net When administered to mice, these anabasine derivatives were found to substantially reduce the pain response triggered by the irritating effect of acetic acid. nih.govresearchgate.net The reduction in the number of writhing episodes indicates a notable analgesic action. researchgate.net

Furthermore, research into structurally related analogues of anabasine has identified potent analgesic activity. researchgate.net These analogues have been effective in both the mouse hot-plate assay, a model of acute thermal pain, and the mouse abdominal constriction (writhing) assay, which models persistent inflammatory pain. researchgate.net These findings suggest that the anabasine scaffold is a promising starting point for the development of new analgesic agents.

Exploration in Addiction Research and Cessation Strategies

Anabasine dihydrochloride, as a minor tobacco alkaloid that interacts with nicotinic acetylcholine receptors (nAChRs), is a compound of significant interest in the field of addiction research, particularly concerning tobacco dependence. researchgate.netnih.govmdpi.com Its structural similarity to nicotine and its distinct pharmacological profile have prompted investigations into its potential as a tool for developing smoking cessation therapies. nih.gov Research focuses on its ability to mitigate nicotine withdrawal symptoms and to alter the reinforcing effects of nicotine, which are critical factors in the cycle of addiction. researchgate.netnih.gov

Evaluation as a Potential Smoking Cessation Agent

The quest for more effective smoking cessation aids has led researchers to evaluate minor tobacco alkaloids, including anabasine. nih.gov A promising characteristic of anabasine is its ability to attenuate nicotine withdrawal symptoms, a major hurdle for individuals attempting to quit smoking. nih.gov Studies in mice have shown that anabasine can alleviate these withdrawal effects. nih.gov

Furthermore, the utility of anabasine as a biomarker has been established to verify abstinence from tobacco products during nicotine replacement therapy (NRT). nih.govresearchgate.net Since anabasine is present in tobacco but not in NRT products, its detection in urine can indicate concurrent tobacco use. nih.govresearchgate.net Urinary anabasine levels below a specific cut-point (e.g., 2 ng/ml) in individuals using nicotine gum have been used to confirm abstinence from smokeless tobacco. nih.gov This application is crucial for clinical trials and cessation programs to accurately monitor compliance. nih.govmdpi.comnih.gov The collective evidence suggests that anabasine may substitute for some of the subjective effects of nicotine and reduce withdrawal and craving, potentially without the same abuse liability as nicotine. nih.gov

Modulation of Nicotine Self-Administration Behaviors

The effect of anabasine on the reinforcing properties of nicotine has been a key area of investigation, with preclinical studies yielding dose-dependent results. In rat models of nicotine self-administration, anabasine has demonstrated a capacity to both increase and decrease nicotine intake depending on the dose administered. researchgate.net

One study revealed a distinct biphasic dose-effect relationship. researchgate.net Pre-treatment with a low dose of anabasine (0.02 mg/kg) led to a 25% increase in nicotine self-administration. researchgate.net In contrast, a higher dose (2.0 mg/kg) significantly reduced the number of nicotine infusions by more than 50%. researchgate.net This suggests that lower concentrations of anabasine, similar to those found in cigarette smoke, might contribute to the reinforcing effects of tobacco, while higher, therapeutic doses could have the opposite effect. researchgate.net

Other research corroborates the finding that pre-administration of anabasine can dose-dependently decrease nicotine self-administration in rats. nih.gov Importantly, in drug self-administration studies, rats that readily self-administered nicotine did not self-administer anabasine, indicating that anabasine itself may not have the same reinforcing effects or abuse potential as nicotine. nih.gov This profile is considered advantageous for a potential cessation medication, as the goal is to reduce craving and withdrawal without substituting one addictive substance for another.

Table 1: Effect of Anabasine Pre-treatment on Nicotine Self-Administration in Rats

Anabasine Dose Effect on Nicotine Self-Administration Reference
0.02 mg/kg 25% Increase researchgate.net

Biosynthesis and Metabolic Pathways

The biosynthesis of anabasine (B190304) involves a series of complex enzymatic reactions, starting from simple amino acid precursors. The formation of its characteristic piperidine (B6355638) ring is a key area of investigation, with studies pointing to specific pathways and enzymes.

Biogenetic Precursors and Enzymatic Transformations in Plants

The piperidine ring of anabasine originates from the amino acid lysine (B10760008). annualreviews.org The conversion of lysine to anabasine involves several key steps, with the diamine cadaverine (B124047) being a central intermediate. mdpi.com

The journey from lysine to anabasine proceeds through the formation of cadaverine. This transformation is catalyzed by the enzyme lysine decarboxylase (LDC), which removes a carboxyl group from lysine. mdpi.comresearchgate.net Subsequent oxidation of cadaverine by an amine oxidase and cyclization leads to the formation of a Δ1-piperideine ring. mdpi.com This ring structure then couples with a pyridine (B92270) ring, derived from nicotinic acid, to form anabasine. mdpi.com

Studies using labeled lysine have provided strong evidence for this pathway. For instance, research on hairy root cultures of Nicotiana hesperis showed that while the addition of unlabeled cadaverine stimulated anabasine production, it did not decrease the incorporation of radiolabeled lysine into the final anabasine molecule. nih.gov This suggests a highly regulated and possibly compartmentalized biosynthetic process. Further investigations in Nicotiana tabacum hairy roots expressing a lysine/ornithine decarboxylase gene demonstrated a significant increase in anabasine levels when fed with labeled L-lysine, highlighting the importance of both the enzyme and the substrate in efficient anabasine production. jst.go.jp These studies also revealed that the biosynthesis of the Δ1-piperideine intermediate can occur through both symmetric and asymmetric pathways, with the expression of certain enzymes favoring the involvement of free cadaverine. researchgate.netjst.go.jp

Role of Specific Enzymes in Condensation Reactions (e.g., Berberine Bridge Enzyme-like Protein)

The final steps of anabasine biosynthesis, particularly the condensation reaction, are catalyzed by specific enzymes. Among these, Berberine Bridge Enzyme-like (BBL) proteins have been identified as crucial players. nih.govplos.org These vacuole-localized flavoproteins are involved in a late, possibly final, oxidation step in the biosynthesis of several pyridine alkaloids, including anabasine, nicotine (B1678760), and anatabine (B1667383). nih.govuniprot.orguniprot.org

Research has shown that suppressing the expression of BBL genes in tobacco roots leads to a significant reduction in the levels of these alkaloids. nih.govplos.org This indicates that BBL proteins are essential for the condensation reaction that joins the piperidine ring (derived from lysine) with the pyridine ring (derived from nicotinic acid). nih.gov The coordinate regulation of genes encoding for biosynthetic enzymes is a common feature in plant secondary metabolism, and the expression profiles of BBL genes are consistent with their role in alkaloid biosynthesis. nih.govoup.com

Comparative Plant-Specific Biosynthetic Routes (Nicotiana species, Anabasis aphylla)

Anabasine is found in various plant species, with the biosynthetic pathways showing some variations. The primary sources of anabasine are plants from the Nicotiana genus (tobacco) and Anabasis aphylla. nih.govwikidata.org

In Nicotiana species, such as N. glauca (tree tobacco), anabasine is often the major alkaloid, particularly in the leaves. wikidata.orgnih.gov The biosynthesis in these species follows the lysine-cadaverine pathway as described above. Interestingly, studies on N. glauca have suggested that ornithine decarboxylase (ODC), an enzyme typically involved in putrescine and nicotine biosynthesis, may also exhibit lysine decarboxylase activity, contributing to anabasine production, especially under stress conditions like wounding. nih.gov

Anabasis aphylla, a plant from the Chenopodiaceae family, is another significant source of anabasine. wikidata.orgacs.org While the fundamental biosynthetic precursors are the same, the specific regulatory mechanisms and enzyme kinetics may differ from those in Nicotiana. The co-occurrence of other alkaloids like lupinine (B175516) in Anabasis aphylla suggests potential branching in the alkaloid biosynthetic pathways. acs.org

In Vitro and In Vivo Metabolic Fate and Biotransformation Studies

The metabolism of anabasine has been investigated in various biological systems to understand its transformation and clearance.

In vitro studies using liver homogenates from different species, including rats, rabbits, and guinea pigs, have identified several metabolites of anabasine. researchgate.net These include the formation of N-hydroxyanabasine and anabasine-1(2)-nitrone. researchgate.net The N-oxidation of anabasine has been observed in both liver and lung tissue homogenates. researchgate.net Furthermore, the nitrosation of anabasine has been studied in aqueous solutions, a reaction that can also occur in vivo. nih.gov

In vivo studies in rodents have provided insights into the pharmacokinetic profile of anabasine. Following administration, anabasine is absorbed and distributed in the body. acs.org Its metabolism leads to the formation of various byproducts that are then excreted. Urinary analysis is a common method to assess exposure to anabasine, and its presence can be used as a biomarker for tobacco use, as it is found in tobacco smoke. nih.govoup.comnih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Enantioselective Synthesis Strategies for Optical Isomers

The biological activity of anabasine (B190304) is intrinsically linked to its stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of anabasine is a critical area of research.

Chiral Synthesis Approaches and Asymmetric Catalysis

The synthesis of specific anabasine enantiomers has been achieved through various innovative strategies. One notable approach involves a catalytic, enantioselective vinylogous Mannich reaction as the key step. thieme-connect.comthieme-connect.com This method has been used to synthesize (S)-anabasine in a straightforward four-step sequence with a total yield of 55%, employing only 3 mol% of a modified chiral Brønsted acid catalyst to control the absolute configuration with high enantioselectivity. thieme-connect.com

Another successful strategy utilizes a chiral auxiliary, (S)-methylprolinol (SMP), to direct the asymmetric reduction of a chiral endocyclic enehydrazide. This methodology has been applied to the total synthesis of S-(-)-Anabasine in high yields and with a high level of enantioselectivity. sciforum.net Furthermore, enantioselective synthesis of both (R)-(+)- and (S)-(-)-anabasine has been accomplished through a two-step procedure involving the initial formation of a chiral ketimine, followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure. nih.gov

Asymmetric catalysis has also played a pivotal role in synthesizing anabasine enantiomers. For instance, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been applied to the highly enantioselective synthesis of several piperidine (B6355638) alkaloids, including anabasine. uark.edu Additionally, a ligand-controlled regiodivergent and enantiospecific Suzuki-Miyaura cross-coupling reaction has been developed to prepare the neuroactive alkaloid anabasine with high stereochemical retention. nih.gov

The following table summarizes various catalytic approaches for the enantioselective synthesis of anabasine:

Catalyst/MethodKey ReactionProductEnantiomeric Excess (ee)Reference
Chiral BINOL-based phosphoric acidVinylogous Mannich reaction(S)-AnabasineHigh thieme-connect.com
Chiral niobium complexHetero Diels-Alder reaction(+)-Anabasine92% thieme-connect.com
(S)-methylprolinol (SMP) auxiliaryAsymmetric reduction of enehydrazideS-(-)-AnabasineHigh sciforum.net
Cinchonidine quaternary ammonium (B1175870) saltPhase transfer catalyzed allylationPrecursor to anabasine80% researchgate.net

Diastereomeric Resolution Techniques

Classical resolution of racemic mixtures remains a viable method for obtaining optically pure anabasine. This technique involves the formation of diastereomeric salts by reacting the racemic anabasine with a chiral resolving agent. The resulting diastereomers, which have different physical properties, can then be separated by fractional crystallization. While specific examples for anabasine are less detailed in the provided results, this method is a standard approach for resolving racemic amines and alkaloids. google.com For instance, (S)-anabasine itself has been used as a derivatization reagent for the enantiomeric separation of chiral carboxylic acids, highlighting the utility of chiral interactions in separation science. researchgate.net

Synthesis of Novel Anabasine Dihydrochloride (B599025) Derivatives

The modification of the anabasine scaffold allows for the exploration of new chemical space and the potential discovery of compounds with enhanced or novel biological activities.

N-Acyl Derivatives with Heterocyclic and Aliphatic Fragments

A variety of N-acyl derivatives of anabasine have been synthesized by reacting it with various acyl chlorides containing heterocyclic and aliphatic moieties. mdpi.comnih.govresearchcommons.org These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine, affording the desired amides in satisfactory yields. mdpi.comnih.gov For example, N-acyl derivatives incorporating 1,2-azole, pyridine (B92270), and adamantane (B196018) fragments have been prepared. mdpi.comnih.govresearchcommons.org The inclusion of these fragments has been shown to impart significant antimicrobial, antiviral, and analgesic activities to the resulting compounds. mdpi.comnih.govnih.gov

Derivative TypeSynthetic MethodIncorporated FragmentReported ActivityReference
N-AcylAcylation with carbonyl chloridesIsoxazole (B147169)Antibacterial mdpi.comnih.govnih.gov
N-AcylAcylation with carbonyl chloridesAdamantaneAntiviral mdpi.comnih.govresearchcommons.org
N-AcylAcylation with carbonyl chloridesPyridineAnalgesic mdpi.com

Thiourea (B124793) Derivatives and Structure-Activity Relationships

Thiourea derivatives of anabasine represent another important class of modified compounds. These are typically synthesized by reacting anabasine with an appropriate isothiocyanate. researchgate.netresearchgate.net For instance, ethylthiourea (B145662) derivatives of anabasine have been prepared using ethylisothiocyanate. researchgate.net The introduction of a thiourea moiety can significantly alter the biological profile of the parent molecule. Structure-activity relationship (SAR) studies on these derivatives have begun to emerge. For example, it has been shown that linking thioylbenzamides to a piperidine ring, as in anabasine, may enhance antibacterial activities compared to a morpholine (B109124) group. A series of N-acyl-substituted thiourea derivatives of anabasine have been synthesized and shown to possess moderate antibacterial and antifungal activities. researchgate.netmdpi.com

Ethynyl-Anabasine Derivatives for Receptor Probing

The introduction of an ethynyl (B1212043) group into the anabasine structure provides a valuable tool for probing drug-receptor interactions. (S)-5-ethynyl-anabasine, a novel compound, has been shown to be a more potent agonist at the nematode Asu-ACR-16 receptor than other nicotine (B1678760) alkaloids. acs.orgmissouri.edu The synthesis of such derivatives often involves Sonogashira coupling reactions. For example, N-propargylanabasine derivatives have been obtained through the reaction of anabasine hydrochloride with terminal alkynes and paraformaldehyde. researchgate.net These ethynyl-containing probes are instrumental in mapping the binding sites of nicotinic acetylcholine (B1216132) receptors (nAChRs) and understanding the structural basis for subtype selectivity. acs.org

Preparation of Quaternary Pyridinium (B92312) Salts

The quaternization of the anabasine scaffold, particularly its derivatives, is a key synthetic strategy employed to modify its physicochemical properties. This process involves the alkylation of the nitrogen atom within the pyridine ring, converting the tertiary amine into a quaternary ammonium salt. This transformation is significant as it can enhance the water solubility of the compounds, a crucial factor for their potential application as pharmacological probes. preprints.org

A common method for preparing these salts is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine reacts with an alkyl halide. mdpi.com In the context of anabasine derivatives, N-acyl anabasine compounds have been used as precursors for the synthesis of quaternary pyridinium salts. preprints.orgmdpi.com The quaternization of these N-acyl derivatives with an alkylating agent, such as methyl iodide, has been shown to proceed effectively. mdpi.com

The reaction typically leads to the formation of iodomethylates. mdpi.com For instance, the reaction of N-acyl anabasine derivatives can yield monoidomethylates or diiodomethylates depending on the specific substituent. mdpi.com Research has shown that using a threefold excess of the alkylating agent can drive the reaction to completion, with the resulting quaternary salts precipitating from the solution, which facilitates their isolation. preprints.orgmdpi.com Yields for these reactions are often high, with reports of 95–99% for monoidomethylates and 91–95% for diiodomethylates. mdpi.comresearchcommons.org The formation of these salts is confirmed through spectroscopic methods, such as NMR, where a downfield shift of the pyridine heterocycle signals indicates successful quaternization. mdpi.com

The resulting quaternary pyridinium salts of anabasine derivatives have been investigated for their biological activities. preprints.orgmdpi.com While the primary focus of this section is the synthetic methodology, it is noteworthy that such chemical modifications are pursued to explore new pharmacological properties. mdpi.com

Table 1: Examples of Quaternized N-Acyl Anabasine Derivatives This table is interactive. You can sort and filter the data.

Precursor Compound Alkylating Agent Product Type Reported Yield (%) Reference
N-acyl anabasine (isoxazole derivative) Methyl Iodide Monoidomethylate 95-99 mdpi.com

Design and Synthesis of Conformationally Restricted Analogues for Pharmacological Probes

The design and synthesis of conformationally restricted analogues of anabasine are a focal point of medicinal chemistry research aimed at developing selective pharmacological probes, particularly for nicotinic acetylcholine receptors (nAChRs). figshare.comthegoodscentscompany.com By introducing structural constraints, chemists can lock the molecule into specific conformations, which can lead to enhanced potency and selectivity for a particular receptor subtype. uky.edu

One innovative approach to creating conformationally restricted anabasine analogues involves intramolecular reactions. A notable example is the use of an intramolecular Diels-Alder reaction of 3-amino-substituted furo[3,4-c]pyridines. figshare.com This strategy creates bridged anabasine structures, effectively restricting the rotational freedom of the molecule. figshare.com This domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence provides a novel synthetic pathway to these complex, bridged systems. figshare.com Computational studies, such as density functional theory (DFT), have been employed to understand the factors that facilitate this type of reaction. figshare.com

Another strategy focuses on the synthesis of anabasine isomers that possess a degree of conformational restriction due to the presence of unsaturation in the piperidine ring. Compounds such as anatabine (B1667383) and isoanatabine are isomers of anabasine where a double bond is introduced into the six-membered ring. mdpi.com These compounds have been synthesized and studied to understand how this structural modification affects their interaction with nAChRs. mdpi.com The synthesis of these analogues allows for a detailed investigation of the structure-activity relationships (SAR) at different nAChR subtypes. mdpi.com For example, the presence of the double bond has been shown to increase agonist potency at α4β2 nAChRs while decreasing it at α7 nAChRs, relative to anabasine. mdpi.com

Furthermore, efforts have been directed towards the enantioselective synthesis of anabasine analogues. uky.edu Access to enantiomerically pure compounds is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities and potencies. uky.edumdpi.com Synthetic routes have been developed to produce specific (S)- and (R)-enantiomers of anabasine and its analogues in high enantiomeric excess, enabling more precise pharmacological characterization. uky.edu

Table 2: Synthesized Conformationally Restricted Anabasine Analogues This table is interactive. You can sort and filter the data.

Analogue Type Synthetic Strategy Key Feature Purpose Reference
Bridged Anabasine Intramolecular Diels-Alder Reaction Polycyclic, rigid structure Pharmacological probe with restricted conformation figshare.com
Anatabine Isomer Synthesis Double bond in piperidine ring Study SAR at nAChRs mdpi.com
Isoanatabine Isomer Synthesis Double bond in piperidine ring Study SAR at nAChRs mdpi.com

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Separation and Identification Techniques

Chromatographic methods are paramount for separating anabasine (B190304) from complex matrices and for its precise quantification. The choice of technique often depends on the research question, the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like anabasine. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

GC-MS has been successfully employed to identify and quantify anabasine in various samples, including plant extracts and biological fluids. srce.hrmanupatra.incoresta.org The fragmentation pattern of anabasine in the mass spectrometer is characteristic, with major peaks often observed at m/z 84, 133, and 162 (the molecular ion). manupatra.innih.govnih.gov A collaborative study by CORESTA highlighted a GC-MS method for determining anabasine in tobacco products, utilizing methanol (B129727) for extraction and internal standards for accurate quantification. coresta.org

Table 1: Key GC-MS Parameters for Anabasine Analysis

ParameterTypical Value/ConditionReference
Column Varies (e.g., capillary columns) manupatra.in
Carrier Gas Helium manupatra.in
Injection Mode Split/Splitless manupatra.in
Ionization Mode Electron Ionization (EI) manupatra.in
Key Mass Fragments (m/z) 84, 105, 106, 119, 133, 162 manupatra.innih.govnih.gov

High-Performance Liquid Chromatography Coupled with Diode Array Detection and Mass Spectrometry (HPLC/DAD-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with a diode array detector (DAD), it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. The addition of a mass spectrometer (MS) provides definitive structural information.

HPLC/DAD-MS has been utilized for the analysis of anabasine in plant extracts. researchgate.net The DAD provides characteristic UV absorbance maxima for anabasine, typically around 259-260 nm. caymanchem.com The mass spectrometer then confirms the identity of the compound by its mass-to-charge ratio. While DAD can be used for screening, MS techniques are often required for confirmation due to the lack of structural information from DAD alone. pjoes.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For highly sensitive and selective quantification of anabasine, particularly in complex biological matrices like urine, plasma, and wastewater, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. frontiersin.orgnih.govnih.govspringernature.complos.orgnih.govresearchgate.netnih.gov This technique involves the selection of a specific precursor ion (e.g., the protonated molecule of anabasine, [M+H]+) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances sensitivity.

Numerous studies have detailed the development and validation of LC-MS/MS methods for anabasine quantification. frontiersin.orgnih.govplos.orgnih.govresearchgate.netnih.govrestek.comspectroscopyonline.com These methods often employ isotopic-labeled internal standards to ensure accuracy and precision. nih.govspringernature.complos.org The limits of quantification for anabasine using LC-MS/MS can be in the low nanogram per milliliter (ng/mL) range. nih.govrestek.comspectroscopyonline.com

Table 2: Representative LC-MS/MS Parameters for Anabasine Quantification

ParameterTypical Value/ConditionReference
LC Column C18, Biphenyl researchgate.netrestek.com
Mobile Phase Varies, often with formic acid pjoes.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govplos.org
Precursor Ion (Q1) m/z 163.1 researchgate.net
Product Ion (Q3) m/z 84.1, 134.68 researchgate.net

Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (LC-FTICR-MS)

Liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (LC-FTICR-MS) offers ultra-high resolution and mass accuracy, enabling the confident identification of compounds in highly complex mixtures. This technique has been applied to the analysis of anabasine in Nicotiana glauca extracts, providing precise mass measurements that aid in elemental composition determination. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of anabasine dihydrochloride (B599025).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure of anabasine. mdpi.comnih.govmdpi.com ¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. mdpi.com ¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.comnih.gov Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, which is valuable for conformational analysis. mdpi.com The complete assignment of the ¹H and ¹³C NMR spectra of anabasine has been reported. gla.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of anabasine exhibits characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N and C=C stretching vibrations. mdpi.commdpi.com In the FT-IR spectrum of anabasine, peaks for aromatic C-H groups are visible around 2920–2930 cm⁻¹, and the N-H group is observed in the range of 3350–3400 cm⁻¹. mdpi.com

Table 3: Key Spectroscopic Data for Anabasine

Spectroscopic TechniqueKey ObservationsReference
¹H NMR Signals for pyridine (B92270) and piperidine (B6355638) ring protons mdpi.com
¹³C NMR Resonances for all carbon atoms in the molecule mdpi.com
FT-IR (cm⁻¹) ~3350-3400 (N-H), ~2920-2930 (aromatic C-H) mdpi.com
UV-Vis (λmax) ~259 nm caymanchem.com

Computational Chemistry Approaches in Anabasine Research

Computational chemistry plays an increasingly important role in understanding the properties and interactions of anabasine. Quantum chemical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the structure and vibrational spectra of anabasine and its complexes. researchgate.netresearchgate.net These calculations can help in the assignment of experimental spectra and provide insights into the electronic properties of the molecule.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of anabasine with biological targets, such as receptors, and its encapsulation by host molecules like cyclodextrins. mdpi.comnih.gov These studies can predict binding affinities and conformational changes, providing a molecular-level understanding of anabasine's behavior. mdpi.comnih.gov For instance, molecular docking has been used to explore the binding of anabasine to different types of cyclodextrins, and MD simulations have confirmed the stability of the resulting inclusion complexes. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions and Encapsulation

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding ligand-receptor interactions and the feasibility of encapsulation. In the context of anabasine, molecular docking studies have been pivotal in exploring its binding patterns with various host molecules and biological receptors.

One significant area of research has been the encapsulation of anabasine to enhance its stability and bioavailability. mdpi.comnih.gov A key study employed molecular docking to investigate the binding affinity of anabasine with different types of cyclodextrins (CDs): α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin. mdpi.comnih.gov The goal was to identify the most suitable cyclodextrin (B1172386) for forming an inclusion complex with anabasine. nih.gov The binding energies, which indicate the stability of the complex, were calculated for each anabasine-cyclodextrin pair. The results demonstrated that anabasine exhibited the most favorable binding energy with β-cyclodextrin, suggesting it is the best candidate for encapsulation. mdpi.comnih.govgrafiati.com

The docking analysis revealed specific interactions driving the complex formation. With β-cyclodextrin, the piperidine ring of the anabasine molecule formed two hydrogen bonds with the hydroxyl groups of the glucose units, while the pyridine ring formed an additional hydrogen bond. nih.gov In contrast, the interaction with α-cyclodextrin involved only one hydrogen bond from the piperidine moiety and one hydrophobic interaction from the pyridine moiety, resulting in a less stable complex. nih.gov The cavity of α-cyclodextrin was also found to be insufficiently sized to fully accommodate the anabasine molecule, leading to deformation. nih.gov

Beyond encapsulation, docking studies have also been applied to understand the interaction of anabasine derivatives with biological targets like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and acetylcholine binding proteins (AChBPs). nih.govnih.gov These studies use AChBPs as structural surrogates to elucidate the molecular mechanisms of ligand interactions with nAChRs. nih.govnih.gov Such research is crucial for designing selective ligands for specific receptor subtypes. nih.gov

Table 1: Molecular Docking Binding Energies of Anabasine with Cyclodextrins

Cyclodextrin TypeBinding Energy (kcal/mol)Key Interactions
α-Cyclodextrin -17.711 Hydrogen Bond, 1 Hydrophobic Interaction nih.gov
β-Cyclodextrin -21.483 Hydrogen Bonds nih.gov
γ-Cyclodextrin Favorable, but less than β-CDNot specified in detail

This table summarizes the calculated binding energies from a molecular docking study of anabasine with different cyclodextrins. A more negative value indicates a more favorable and stable interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of a molecular complex over time. mdpi.com MD simulations are employed to analyze the structural behavior of both the ligand and the receptor at an atomic level, providing deeper insights into binding dynamics. mdpi.com

Following the promising results from molecular docking, MD simulations were conducted to confirm the stability and explore the conformational changes of the anabasine-β-cyclodextrin (β-CD) complex. mdpi.comnih.gov These simulations are crucial because they account for the flexibility of the molecules, a factor not considered in rigid docking experiments. mdpi.com The stability of the complex was assessed over a simulation period of 100 nanoseconds (ns). mdpi.com

Several parameters were analyzed to understand the binding dynamics:

Root Mean Square Deviation (RMSD): This metric was calculated to evaluate the stability of the β-CD-anabasine complex. The complex showed stability for approximately 70 ns, followed by a minor fluctuation, and then it restabilized before the end of the 100 ns simulation. mdpi.com This indicates a structurally stable inclusion complex.

Root Mean Square Fluctuation (RMSF): RMSF was computed to determine the flexibility of different regions of the complex. The analysis showed that the binding of anabasine induced slight flexibility in specific atomic regions of the β-cyclodextrin molecule. mdpi.com

Solvent Accessible Surface Area (SASA): SASA values are indicative of conformational changes resulting from the interaction between the complex components. This analysis helps to understand how the complex interacts with the surrounding solvent. mdpi.com

MM/PBSA Binding Free Energy: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate a more accurate binding free energy from the MD trajectory. The results for the anabasine-β-CD complex yielded a binding energy of -38 kJ/mol, confirming a strong and favorable interaction. mdpi.com

These MD simulation studies provided robust evidence confirming the successful and stable formation of the anabasine-β-cyclodextrin inclusion complex, corroborating the initial findings from molecular docking. mdpi.comgrafiati.com

Table 2: Key Findings from Molecular Dynamics (MD) Simulation of Anabasine-β-Cyclodextrin Complex

ParameterObservationSignificance
Simulation Time 100 nsProvides a sufficient timescale to observe complex dynamics. mdpi.com
RMSD Stable until ~70 ns, minor fluctuation, then restabilized. mdpi.comConfirms the overall structural stability of the complex.
RMSF Slight flexibility induced in specific regions of β-CD upon binding. mdpi.comCharacterizes the dynamic changes in the host molecule.
MM/PBSA Binding Energy -38 kJ/molQuantifies the strong binding affinity between anabasine and β-CD. mdpi.com

This table highlights the principal results from the MD simulation, providing a dynamic validation of the anabasine-β-cyclodextrin encapsulation.

Formulation and Stability Research for Bioactivity

Encapsulation Strategies for Enhanced Stability and Biofunctional Properties

Encapsulation is a widely employed technique to protect sensitive molecules from environmental factors such as light, oxygen, and moisture, thereby improving their stability. mdpi.com For anabasine (B190304), which is a colorless liquid that readily turns brown upon exposure to air and UV light, encapsulation offers a promising approach to create more stable, water-soluble forms for research applications. mdpi.com

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal host molecules for encapsulating guest compounds. mdpi.commdpi.comoatext.com The formation of an inclusion complex with cyclodextrins can significantly alter the physicochemical properties of the guest molecule, leading to enhanced stability and solubility. mdpi.comoatext.com

Research has focused on the encapsulation of anabasine with β-cyclodextrin (β-CD) to form a supramolecular inclusion complex. mdpi.com Studies involving molecular docking have indicated that β-cyclodextrin is a more suitable host for anabasine compared to α- and γ-cyclodextrins, a finding supported by molecular dynamics simulations. mdpi.com The formation of the anabasine-β-CD inclusion complex has been confirmed through various spectroscopic and analytical methods. It has been determined that anabasine and β-cyclodextrin form a complex with a 1:1 stoichiometric ratio. researchgate.net This interaction involves the insertion of the piperidine (B6355638) fragment of the anabasine molecule into the inner cavity of the β-cyclodextrin. researchgate.net The primary driving forces for this complexation are non-covalent interactions, such as van der Waals forces and hydrogen bonds. mdpi.com

The successful formation of the anabasine-β-CD complex is verified through multiple characterization techniques.

Table 1: Methods for Characterization of Anabasine-β-Cyclodextrin Inclusion Complex

Characterization Method Observation Reference
Fourier-Transform Infrared (FT-IR) Spectroscopy Changes in the vibrational bands of anabasine and β-CD, indicating non-covalent interactions within the complex. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D ROESY) Shifts in the proton signals (H-3 and H-5) located in the inner part of the cyclodextrin (B1172386) cone confirm the inclusion of the anabasine molecule. 2D ROESY spectra show cross-peaks between β-CD protons and the protons of the anabasine piperidine fragment. mdpi.comresearchgate.net
Scanning Electron Microscopy (SEM) Investigation of the surface morphology provides evidence of the formation of a new solid phase, distinct from the individual components. mdpi.com

| Differential Scanning Calorimetry (DSC) | Thermographic measurements show shifts in thermal events, indicating the formation of the inclusion complex and its altered thermal stability. | mdpi.com |

This table is interactive and can be sorted by column.

The stability of cyclodextrin inclusion complexes is governed by thermodynamic and kinetic factors. mdpi.com The process of complex formation between a host (cyclodextrin) and a guest molecule (anabasine) is often driven by enthalpy-entropy compensation. mdpi.com Enthalpic contributions arise from stabilizing interactions like hydrogen bonds and van der Waals forces between the guest and the host's cavity. mdpi.com

Thermogravimetric analysis and differential scanning calorimetry are used to evaluate the thermal stability of the anabasine-β-CD complex. mdpi.com The kinetic parameters associated with the thermal decomposition of the complex provide insights into its stability. mdpi.comresearchgate.net Several kinetic models are employed to analyze the data obtained from thermal analysis.

Table 2: Kinetic Models for Analyzing Thermal Decomposition of Anabasine-β-CD Complex

Kinetic Model Purpose Reference
Freeman–Carroll Determines the activation energy and order of the decomposition reaction. mdpi.com
Sharpe–Wentworth Calculates activation energy from thermogravimetric data. mdpi.com
Achar A differential method for determining kinetic parameters of solid-state reactions. mdpi.com
Coates–Redfern An integral method used to evaluate kinetic parameters from TGA curves. mdpi.com
Flynn–Wall–Ozawa An isoconversional method to determine activation energy without assuming a specific reaction model. researchgate.net

| Friedman | An isoconversional differential method for kinetic analysis. | researchgate.net |

This table is interactive and can be sorted by column.

The consistent results obtained from these different kinetic models confirm the reliability of the calculated kinetic parameters for the thermo-oxidative destruction of the anabasine-β-CD clathrate complex. mdpi.com This analysis verifies the enhanced thermal stability of anabasine upon encapsulation. mdpi.com

Cyclodextrin Inclusion Complex Formation and Characterization

Degradation Pathways and Stabilization Techniques for Research Compounds

Anabasine is inherently unstable, particularly when exposed to atmospheric oxygen and ultraviolet (UV) light, which causes it to darken from a colorless liquid to a brown one. mdpi.comnih.gov Its decomposition can yield products such as nitrogen oxides and carbon monoxide. hmdb.ca In biological systems, such as within tobacco leaves, a known degradation product of anabasine is 1,2-Dehydroanabasine, which is formed via a stereospecific dehydrogenation process. researchgate.net Furthermore, research has shown that gut microbiota in certain animals can also contribute to the degradation of anabasine. researchgate.net

Given its instability, stabilization techniques are crucial for maintaining the integrity of anabasine for research. The primary method for stabilizing this compound is through encapsulation, particularly with cyclodextrins. mdpi.com The formation of an inclusion complex with β-cyclodextrin effectively shields the anabasine molecule from external degrading factors like light and oxygen. mdpi.com This protective mechanism not only enhances the chemical stability of anabasine but also improves its water solubility, which is a beneficial property for various research applications. mdpi.com

Interactions with Other Biomolecules and Compounds

Synergistic and Antagonistic Effects with Other Nicotinoid Alkaloids

The interaction of anabasine (B190304) with other nicotinoid alkaloids, such as nicotine (B1678760), has been a subject of scientific investigation. Studies suggest that these interactions are not always synergistic and can, in some contexts, be antagonistic.

Research on the combined effects of nicotine and anabasine on parasitized bumble bees revealed a notable antagonistic interaction. nih.gov In the study, while each alkaloid administered alone significantly reduced parasite loads, the combination of both alkaloids negated this medicinal effect. nih.gov This suggests that their concurrent action at shared receptor sites may lead to a competitive inhibition or a functional antagonism that diminishes the expected outcome of either compound alone. nih.gov

Further research comparing the effects of different minor alkaloids in combination with nicotine has highlighted these differential interactions. For instance, one study observed that combining anatabine (B1667383) with nicotine significantly increased general locomotor activity compared to nicotine alone. nih.gov However, this synergistic effect on activity was not observed when anabasine was combined with nicotine, indicating that anabasine does not produce the same synergistic locomotor effects as anatabine when co-administered with nicotine. nih.gov

Table 1: Summary of Anabasine's Interactive Effects with Nicotine This table is based on available research findings and may not be exhaustive.

Alkaloid Combination Observed Interaction Experimental Context Outcome
Anabasine + Nicotine Antagonistic Parasite load in bumble bees nih.gov The combination did not realize the medicinal effects observed with either alkaloid alone. nih.gov
Anabasine + Nicotine Non-synergistic Locomotor activity in rats nih.gov The combination did not significantly increase locomotor activity compared to nicotine alone, unlike the anatabine-nicotine combination. nih.gov

Interactions with Intracellular Signaling Pathways (e.g., Ca2+-Dependent Processes)

Anabasine's primary mechanism of action involves the activation of nAChRs, which are ligand-gated ion channels. wikipedia.orgmdpi.com A crucial aspect of this interaction is the subsequent triggering of intracellular signaling pathways, particularly those dependent on calcium (Ca2+).

Anabasine demonstrates a pronounced agonist effect at the α7 nAChR subtype. nih.govnih.gov The α7 nAChR is notable for its high permeability to calcium ions upon activation. mdpi.com The influx of Ca2+ through the α7 nAChR channel acts as a critical second messenger, initiating a variety of intracellular signaling cascades. mdpi.com This process involves the activation of calcium-binding proteins like calmodulin and various calcium-dependent protein kinases, which in turn phosphorylate target proteins to modulate cellular functions. numberanalytics.com

A direct consequence of anabasine-induced signaling is the release of neurotransmitters. Research has shown that anabasine stimulates the Ca2+-dependent release of catecholamines (dopamine and norepinephrine) from rat adrenomedullary cells. Furthermore, the activation of α7 nAChRs by anabasine is known to result in the release of a broad spectrum of neurotransmitters, including serotonin, histamine, GABA, and glutamate, which are downstream effects of the initial ion flux and subsequent signaling events. researchgate.net

Table 2: Anabasine and Ca2+-Dependent Signaling Pathway This table outlines the sequence from receptor activation by anabasine to downstream cellular responses.

Step Process Description
1. Binding Ligand-Receptor Interaction Anabasine binds to and acts as an agonist, particularly at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov
2. Channel Activation Ion Flux The nAChR channel opens, allowing an influx of cations, with α7 subtypes showing high permeability to calcium ions (Ca2+). mdpi.com
3. Second Messenger Activation Intracellular Ca2+ Increase The influx leads to a transient increase in cytosolic Ca2+ concentration. mdpi.com
4. Cascade Initiation Activation of Ca2+-Dependent Enzymes Elevated Ca2+ activates downstream signaling molecules such as calmodulin and calcium-dependent protein kinases. numberanalytics.com
5. Cellular Response Neurotransmitter Release The signaling cascade culminates in physiological responses, including the Ca2+-dependent exocytosis of neurotransmitters like dopamine (B1211576), norepinephrine, and glutamate. researchgate.net

Ligand-Receptor Interaction Profiling with Various Receptor Subtypes

The pharmacological activity of anabasine is defined by its binding affinity (Ki) and functional potency (EC50) at different nAChR subtypes. Its interaction profile reveals a notable selectivity, distinguishing it from other nicotinoid alkaloids like nicotine.

Anabasine displays a significantly higher affinity and functional agonism for the homomeric α7 nAChR subtype compared to the heteromeric α4β2 subtype. nih.govmdpi.com It acts as a full agonist at α7 nAChRs, with a greater affinity for this subtype than nicotine. nih.govnih.gov In contrast, anabasine is characterized as a partial agonist at α4β2 nAChRs, where it has a much lower affinity and efficacy than nicotine. nih.govnih.gov

Quantitative binding studies have confirmed this profile. For rat receptors, anabasine exhibits a high affinity for the α7 subtype (Ki = 0.058 µM) and a lower affinity for the α4β2 subtype (Ki = 0.26 µM). This represents an approximately five-fold greater binding affinity for α7 over α4β2 nAChRs. mdpi.com Its affinity for fish skeletal muscle nAChRs is considerably lower (Ki = 7.2 µM). The rank order of potency for stimulating α7 receptors among related compounds is anabaseine (B15009) > anabasine > nicotine. nih.gov

Table 3: Interaction Profile of Anabasine with nAChR Subtypes This table summarizes binding affinity and functional activity data from various studies.

Receptor Subtype Parameter Value (Anabasine) Comparative Note
Rat α7 nAChR Ki (Binding Affinity) 0.058 µM Higher affinity than nicotine. nih.gov
Rat α7 nAChR Functional Activity Full Agonist nih.govnih.gov Maximum response equivalent to acetylcholine. nih.gov
Rat α4β2 nAChR Ki (Binding Affinity) 0.26 µM Lower affinity than nicotine. nih.gov
Rat α4β2 nAChR Functional Activity Partial Agonist nih.gov Much lower affinity and efficacy than nicotine. nih.gov
Fish Skeletal Muscle nAChR Ki (Binding Affinity) 7.2 µM Lower affinity compared to neuronal subtypes.
Mouse Neuromuscular AChR Kd (Dissociation Constant) 230 µM rupress.org Lower affinity than nornicotine (B190312) (21 µM) but higher than nicotine (1000 µM) at this specific receptor type. rupress.org

Future Directions and Emerging Research Avenues

Advanced Pharmacological Target Identification and Validation

The primary known pharmacological action of anabasine (B190304) is its activity as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. ncats.io However, recent research is beginning to unveil a more complex pharmacological profile, suggesting the existence of additional molecular targets.

Advanced screening techniques and computational modeling are instrumental in identifying these new targets. For instance, studies have indicated that anabasine can also act as an inhibitor of cytochrome P450 19A1 (aromatase). ncats.io The apparent Ki values for this inhibition were found to be 2 and 3 µM in experiments using placental microsomes. ncats.io

Further research is focused on validating these and other potential targets. This involves a combination of in vitro binding assays, functional assays in cell-based models, and in vivo studies in animal models. The goal is to build a comprehensive understanding of the molecular mechanisms through which anabasine exerts its effects, which could pave the way for its development as a therapeutic agent for conditions such as schizophrenia and nicotine (B1678760) dependence, both of which have been explored in preclinical studies. ncats.io

Table 1: Identified Pharmacological Targets of Anabasine

Primary TargetPharmacologyPotency (Ki)
Neuronal acetylcholine receptor protein alpha-7 subunitAgonist-
Cytochrome P450 19A1 (Aromatase)Inhibitor2.0 µM

This table summarizes the primary molecular targets of anabasine and its observed pharmacological action and potency.

Development of Novel Therapeutic and Agricultural Applications Based on Anabasine Scaffolds

The chemical structure of anabasine, featuring a pyridine (B92270) and a piperidine (B6355638) ring, provides a versatile scaffold for the synthesis of new derivatives with enhanced or novel biological activities. nih.govdovepress.comrsc.org This has spurred research into creating a library of anabasine-based compounds for various applications.

Therapeutic Applications:

The anabasine scaffold is being leveraged to develop new therapeutic agents. nih.gov By modifying the core structure, researchers aim to improve target selectivity, increase potency, and enhance pharmacokinetic properties. For example, N-acyl derivatives of anabasine have been synthesized and tested for antimicrobial, antifungal, antiviral, and analgesic activities. nih.gov Some of these derivatives, particularly those with isoxazole (B147169) fragments, have shown pronounced antibacterial activity against Staphylococcus aureus, comparable to the drug ceftriaxone. nih.gov Furthermore, adamantane (B196018) derivatives of anabasine have demonstrated significant antiviral effects. nih.gov

The anti-inflammatory properties of related alkaloids like anatabine (B1667383), which shares a similar structural backbone, are also under investigation. acs.org Anatabine has been shown to reduce pro-inflammatory cytokine expression, suggesting that anabasine derivatives could be developed as novel anti-inflammatory drugs. acs.org

Agricultural Applications:

Historically, anabasine's primary industrial use was as an insecticide. Modern research is revisiting this application by developing novel derivatives with improved efficacy and potentially better environmental profiles. The pyridine scaffold, a key feature of anabasine, is a common structural unit in many agrochemicals. scispace.com Researchers are synthesizing thiourea (B124793) derivatives of anabasine and have found that they possess significant antibacterial and antifungal properties, which could be harnessed for crop protection. mdpi.comresearchgate.net

The development of these new applications relies heavily on understanding the structure-activity relationships of anabasine derivatives. By systematically altering the chemical structure and assessing the impact on biological activity, scientists can design new molecules with optimized properties for specific therapeutic or agricultural purposes.

Application of Integrative Omics Approaches in Anabasine Research

Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the complex biological effects of anabasine. nih.govresearchgate.netnih.govmdpi.com This holistic methodology is crucial for elucidating the broader biological pathways influenced by anabasine and for identifying novel biomarkers of exposure and effect.

Metabolomics:

Metabolomics studies have been employed to investigate the global metabolic changes induced by anabasine and related alkaloids. For instance, untargeted serum metabolomics has been used to identify potential biomarkers in various conditions. clinexprheumatol.org In one study, anabasine levels were found to be altered in patients with Sjögren's syndrome. clinexprheumatol.org Residue metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has also been used to distinguish between the use of different plant species containing anabasine and other alkaloids. frontiersin.org

Proteomics:

Proteomics, the large-scale study of proteins, can reveal how anabasine affects cellular processes by altering protein expression and function. researchgate.netresearchgate.net In studies on Nicotiana species, proteomics has been used to investigate the biosynthesis of alkaloids, including anabasine. researchgate.netresearchgate.netacs.org For example, TMT-based quantitative proteomics has been used to compare the proteomes of different tobacco varieties, identifying proteins involved in carbohydrate and amino acid metabolism that could be linked to alkaloid production. researchgate.net

Genomics and Transcriptomics:

Genomic and transcriptomic approaches are being used to understand the genetic regulation of anabasine biosynthesis. oup.comoup.com Studies have identified key enzymes and transcription factors involved in the nicotine and anabasine production pathways in tobacco plants. oup.combiorxiv.org For example, down-regulating the expression of the MPO gene through RNAi in tobacco hairy roots led to a significant increase in anabasine levels, while nicotine levels decreased. oup.com This highlights the intricate genetic control of alkaloid synthesis and provides targets for genetically engineering plants with altered alkaloid profiles.

By integrating these different "omics" datasets, researchers can construct comprehensive models of anabasine's biological activity. nih.gov This integrated approach is essential for identifying new therapeutic targets, understanding the mechanisms of action of anabasine-based compounds, and developing novel applications in medicine and agriculture.

Q & A

Q. What are the recommended storage conditions and compatibility considerations for Anabasine dihydrochloride in laboratory settings?

this compound should be stored in tightly sealed containers at room temperature, with no special storage facility requirements. However, it is incompatible with strong oxidizing agents, and precautions should be taken to avoid environmental release into water systems due to its slight water hazard classification (Class 1). Ensure laboratory personnel use protective gloves and avoid skin/eye contact during handling .

Q. What analytical methods are validated for quantifying this compound in environmental matrices?

Gas chromatography with flame ionization detection (GC-FID) is a robust method for analyzing structurally similar alkaloids in soil samples. Validate the method by:

  • Optimizing extraction protocols (e.g., solvent polarity, pH adjustments).
  • Conducting spike-and-recovery tests to assess matrix interference.
  • Establishing calibration curves with internal standards to ensure precision (±5% RSD). Reference methodologies from studies on Tilorone dihydrochloride or Enisamium iodide for cross-adaptation .

Advanced Research Questions

Q. How should experimental designs account for interactions between this compound and organochlorine pesticides in ecological studies?

To study synergistic/antagonistic effects (e.g., with DDT):

  • Use molar ratios (e.g., 3:1 Anabasine:pesticide) and thermal conditions (50–55°C) to optimize reaction yields.
  • Monitor degradation byproducts via LC-MS/MS and assess bioaccumulation potential using in vitro models (e.g., zebrafish embryos).
  • Include controls for abiotic degradation (e.g., light exposure, pH variation) .

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound?

Discrepancies may arise from differences in experimental models (e.g., cell lines vs. whole organisms) or exposure durations. Mitigate this by:

  • Conducting comparative dose-response studies across multiple systems (e.g., HEK293 cells, murine models).
  • Validating findings with orthogonal assays (e.g., Ames test for mutagenicity, Comet assay for DNA damage).
  • Cross-referencing regulatory databases (IARC, NTP) to contextualize carcinogenicity classifications .

Q. What strategies are recommended for assessing this compound’s environmental mobility when ecological data are limited?

  • Perform soil column leaching experiments under varying pH (4–9) and organic matter content.
  • Use isotopic labeling (e.g., ¹⁴C-Anabasine) to track mobility via scintillation counting.
  • Apply quantitative structure-activity relationship (QSAR) modeling to predict biodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.